4-Pentenyl 3,6-di-o-benzyl-alpha-d-mannopyranoside

Description

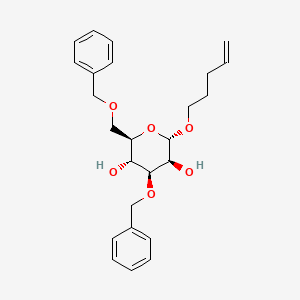

4-Pentenyl 3,6-di-O-benzyl-α-D-mannopyranoside is a synthetic monosaccharide derivative featuring a mannose core with benzyl protecting groups at the 3- and 6-hydroxyl positions and a 4-pentenyl aglycone. This compound is primarily utilized in glycochemistry as a building block for oligosaccharide synthesis and neoglycoconjugate preparation. The 4-pentenyl group enables further functionalization via olefin-based reactions (e.g., thiol-ene click chemistry), while the benzyl groups provide regioselective protection during glycosylation steps .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-2-pent-4-enoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O6/c1-2-3-10-15-29-25-23(27)24(30-17-20-13-8-5-9-14-20)22(26)21(31-25)18-28-16-19-11-6-4-7-12-19/h2,4-9,11-14,21-27H,1,3,10,15-18H2/t21-,22-,23+,24+,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCAPJLHLVNTAC-VAFBSOEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentenyl 3,6-di-o-benzyl-alpha-d-mannopyranoside typically involves the protection of hydroxyl groups followed by glycosylation reactions. The pentenyl group is introduced through a series of protection and deprotection steps, ensuring the selective functionalization of the mannopyranoside core.

Industrial Production Methods: Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions, ensuring high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Pentenyl 3,6-di-o-benzyl-alpha-d-mannopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pentenyl group.

Substitution: Substitution reactions are common, especially in the modification of the benzyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic reagents like sodium hydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in drug development and biochemical studies.

Scientific Research Applications

Synthetic Organic Chemistry

4-Pentenyl 3,6-di-o-benzyl-alpha-d-mannopyranoside serves as a versatile glycosyl donor in synthetic organic chemistry. Its structure allows for selective glycosylation reactions, which are critical for the synthesis of complex carbohydrates and glycoconjugates. The compound's ability to undergo glycosylation under mild conditions makes it an attractive candidate for creating glycosidic linkages in oligosaccharides.

Table 1: Glycosylation Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| β-Mannosylation | BSP/Tf2O/TTBP | 86% | |

| Synthesis of Disaccharides | NIS/TMSOTf | 82% | |

| Formation of Trisaccharides | TMSOTf with acceptor | 90% |

Glycosylation Reactions

The compound is particularly notable for its role in enhancing diastereoselectivity during glycosylation reactions. The presence of the benzylidene protecting groups at the 4 and 6 positions plays a crucial role in controlling the stereochemistry of the resulting glycosides. This selectivity is vital for producing specific anomers required in various biological applications.

Case Study: Enhanced Selectivity in Glycosylation

A study demonstrated that the use of 4-pentenyl donors led to improved selectivity ratios in β-mannopyranosylation reactions compared to traditional donors. The introduction of propargyl ethers as protecting groups further enhanced the stereoselectivity, indicating that structural modifications can significantly impact reaction outcomes .

Building Blocks for Oligosaccharides

This compound is utilized as a modular building block in the synthesis of complex oligosaccharides. Its ability to participate in both chemical and enzymatic glycosylation reactions allows for the construction of diverse carbohydrate structures essential for biological research.

Table 2: Applications as Building Blocks

Biological Applications

The synthesized oligosaccharides from 4-pentenyl derivatives have potential applications in immunology and vaccine development, where specific carbohydrate structures can influence immune responses. Moreover, these compounds can serve as tools for studying carbohydrate-protein interactions, which are fundamental to many biological processes.

Mechanism of Action

The compound exerts its effects by targeting alpha-D-mannopyranosides, which play a crucial role in carbohydrate metabolism and cell signaling. The molecular targets include enzymes involved in glycosylation processes, and the pathways affected are those related to carbohydrate metabolism and cellular communication.

Comparison with Similar Compounds

Benzyl α-D-Mannopyranoside Derivatives

- Benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside (): Substitution Pattern: Tri-O-benzylation at positions 2, 3, and 4, compared to di-O-benzylation (3,6) in the target compound. Synthetic Utility: The tri-O-benzyl derivative is a common intermediate for β-mannosides but requires selective deprotection for further modifications. In contrast, the 3,6-di-O-benzyl configuration simplifies access to 2-OH for downstream glycosylation . Yield: Synthesis of tri-O-benzyl derivatives achieves ~86% yield via ZnCl₂-Ac₂O-HOAc debenzylation-acetylation, whereas regioselective benzylation for the 3,6-di-O-benzyl analog may require tin-mediated strategies (e.g., Bu₂SnO) .

Alkyl Glycosides

- Octyl/Tetradecyl 3,6-di-O-α-D-mannopyranosyl-α-D-mannopyranosides (): Aglycone Differences: Octyl/tetradecyl chains enhance hydrophobicity, making these derivatives suitable for lipid-based applications (e.g., liposomes). The 4-pentenyl group in the target compound offers a shorter, unsaturated chain, enabling conjugation via radical or Michael additions . Binding Studies: Methyl α-D-mannopyranoside () binds concanavalin A with Kₐ ~3.36 × 10⁴ M⁻¹. The 4-pentenyl analog’s benzyl groups may sterically hinder lectin binding, though the aglycone’s double bond could facilitate fluorescent labeling without disrupting the glycan’s recognition motif .

Azido and Benzylidene-Protected Analogs

- 5-Methoxycarbonylpentyl 4-Azido-2-O-benzyl-α-D-mannopyranoside (): Functional Groups: Azido groups enable CuAAC click chemistry, whereas the 4-pentenyl group in the target compound supports alternative conjugation (e.g., thiol-ene). Stability: Benzylidene acetals (e.g., 4,6-O-benzylidene in ) offer acid-labile protection but limit access to specific hydroxyls. The 3,6-di-O-benzyl configuration provides stable protection while retaining flexibility for orthogonal deprotection .

Neoglycoconjugate Precursors

- 8-(Methoxycarbonyl)octyl 3,6-di-O-α-D-mannopyranosyl-α-D-mannopyranoside (): Applications: Used in lectin-binding studies and liposome preparation. The 4-pentenyl analog’s unsaturated aglycone allows site-specific bioconjugation, avoiding the need for carboxylate activation required in octyl derivatives . Synthetic Efficiency: Regioselective glycosylation of unprotected mannosides achieves 54% yield for the octyl derivative, comparable to methods for the 4-pentenyl analog .

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Flexibility : The 4-pentenyl aglycone provides a versatile handle for bioconjugation, outperforming methyl or benzyl groups in modularity .

- Steric Effects : Benzyl groups at 3,6 positions minimally interfere with glycosylation at the 2-OH, unlike 2,3,4-tri-O-benzyl analogs requiring selective deprotection .

- Thermodynamic Stability : Benzyl-protected derivatives exhibit higher stability under acidic conditions compared to acetylated or benzylidene-protected analogs .

Biological Activity

4-Pentenyl 3,6-di-O-benzyl-alpha-D-mannopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications, drawing on diverse research findings.

Structural Characteristics

The molecular formula of this compound is , indicating a complex structure that includes both a pentenyl group and two benzyl ether groups attached to the mannopyranoside backbone. The presence of these substituents contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound often involves regioselective glycosylation techniques. Research indicates that the use of various protecting groups, such as benzyl ethers, can influence the reactivity and stability of glycosyl donors. For instance, studies have shown that the introduction of 4,6-O-benzylidene acetals can enhance the formation of specific anomers during glycosylation reactions .

Antimicrobial Properties

One notable area of research focuses on the antimicrobial activity of mannopyranosides. A study demonstrated that certain glycosides exhibit significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis, leading to cell lysis .

Antiviral Activity

Additionally, some derivatives of mannopyranosides have shown promise in antiviral applications. For example, modifications to the mannopyranoside structure can enhance binding affinity to viral receptors, potentially inhibiting viral entry into host cells .

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in specific cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study B | Antiviral potential | Showed enhanced binding to HIV receptors; IC50 values indicated effective inhibition at micromolar concentrations. |

| Study C | Cytotoxic effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µg/mL after 48 hours of treatment. |

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate various cellular pathways:

- Cell Membrane Interaction : The hydrophobic nature of the benzyl groups may facilitate interaction with lipid membranes, enhancing permeation into cells.

- Enzyme Inhibition : Certain glycosides have been shown to inhibit glycosidases, enzymes critical for carbohydrate metabolism in pathogens.

- Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis through receptor interactions.

Q & A

Q. How does the pyranose ring conformation impact the biological activity of 3,6-di-O-benzyl mannopyranosides?

Q. What evidence supports the use of 4-pentenyl glycosides as versatile intermediates in chemoenzymatic synthesis?

- The 4-pentenyl group acts as a latent leaving group, enabling enzymatic elongation (e.g., galactosyltransferase-catalyzed extensions) without protecting group removal. LC-MS/MS traces confirm stepwise assembly of oligosaccharides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.